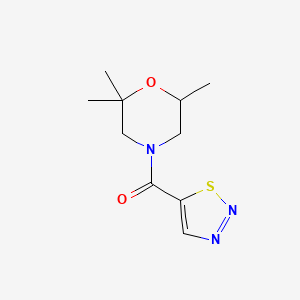
Thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial activity by inhibiting the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. Physiologically, it has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone in lab experiments is its versatility. It can be used in various assays, including antimicrobial, antiviral, and anticancer assays. However, one of the limitations is its potential toxicity, which may affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research on thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone. One of the directions is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential applications in other fields, such as nanotechnology and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for potential therapeutic use.
In conclusion, thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Synthesemethoden
The synthesis of thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone involves the reaction of 2,2,6-trimethyl-4-morpholinecarboxaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 205-207°C.
Wissenschaftliche Forschungsanwendungen
Thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of various polymers.
Eigenschaften
IUPAC Name |
thiadiazol-5-yl-(2,2,6-trimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7-5-13(6-10(2,3)15-7)9(14)8-4-11-12-16-8/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKSHARSGMPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)
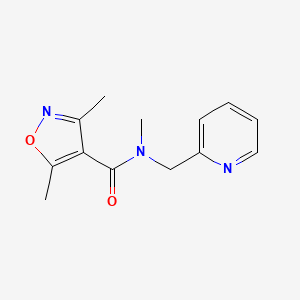



![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)




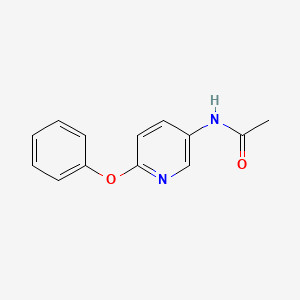
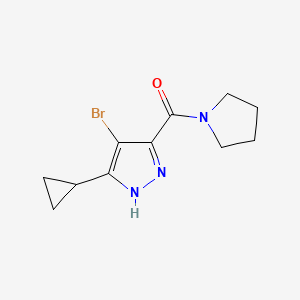
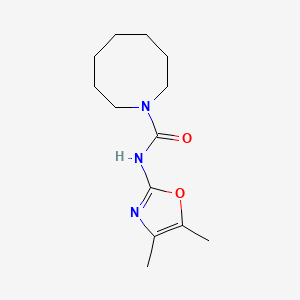
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)